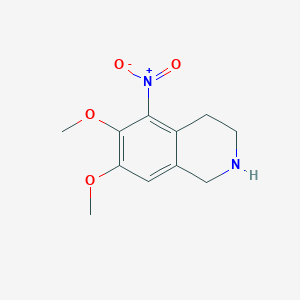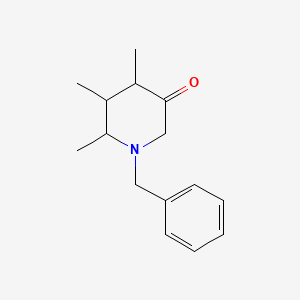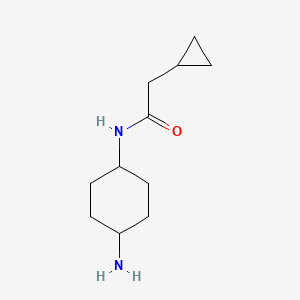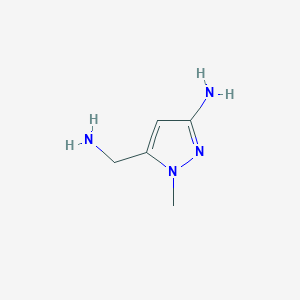
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound that features a pyrazole ring substituted with an aminomethyl group at the 5-position and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with formaldehyde and ammonium chloride under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its aminomethyl group provides a site for further functionalization, enabling the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer science and nanotechnology.
作用機序
The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: Lacks the aminomethyl group, resulting in different reactivity and applications.
5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-amine: Contains a hydroxymethyl group instead of an aminomethyl group, leading to variations in chemical behavior and biological activity.
5-(Aminomethyl)-1-phenyl-1H-pyrazol-3-amine:
Uniqueness
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methyl groups on the pyrazole ring enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule.
特性
分子式 |
C5H10N4 |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
5-(aminomethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H10N4/c1-9-4(3-6)2-5(7)8-9/h2H,3,6H2,1H3,(H2,7,8) |
InChIキー |
ANOJCASZXBLLPE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)N)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


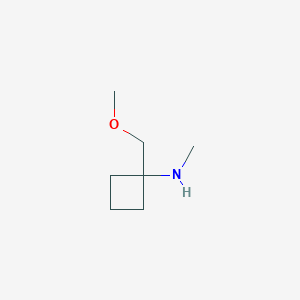
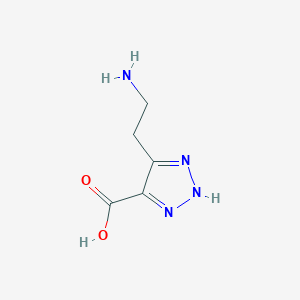
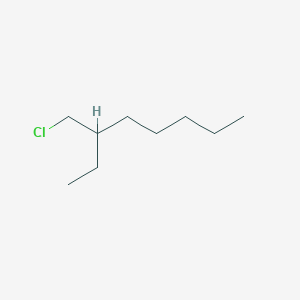



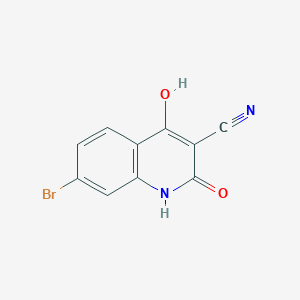
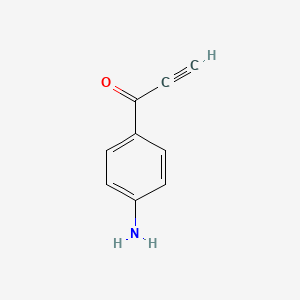
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13177993.png)
![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
![2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
